molecular formula C22H26N2O B14615439 4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-54-5

4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14615439
CAS No.: 60627-54-5
M. Wt: 334.5 g/mol
InChI Key: BYDDXBBIHPIEIM-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a hexyloxy group, a methyl group, and two phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the phenyl groups: The phenyl groups can be introduced via Friedel-Crafts alkylation. Benzene can react with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hexyloxy group addition: The hexyloxy group can be introduced through nucleophilic substitution. For example, 1-bromohexane can react with the pyrazole derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as a stabilizer in polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The hexyloxy and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group, which may affect its binding properties and reactivity.

    1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the hexyloxy group, which may influence its solubility and interaction with hydrophobic environments.

    4-(Methoxy)-1-methyl-3,5-diphenyl-1H-pyrazole: Contains a methoxy group instead of a hexyloxy group, which may alter its electronic properties and reactivity.

Uniqueness

4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific physical and chemical properties. The hexyloxy group enhances its hydrophobicity, while the phenyl groups contribute to its aromatic character. The methyl group can influence its steric and electronic properties, making it distinct from other pyrazole derivatives.

Properties

CAS No.

60627-54-5

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

4-hexoxy-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C22H26N2O/c1-3-4-5-12-17-25-22-20(18-13-8-6-9-14-18)23-24(2)21(22)19-15-10-7-11-16-19/h6-11,13-16H,3-5,12,17H2,1-2H3

InChI Key

BYDDXBBIHPIEIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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